physicochemical properties of N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide
physicochemical properties of N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide
An In-depth Technical Guide to the Physicochemical Properties of N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide
Foreword: Navigating the Known and the Novel
In the landscape of drug discovery and materials science, we often encounter novel chemical entities whose properties are yet to be fully characterized. N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide represents one such molecule. While direct, experimentally-derived data for this specific compound is not extensively available in public literature, its structure—a composite of well-understood functional groups and parent molecules—provides a strong foundation for a predictive and analytical approach.
This guide is structured to serve the researcher, scientist, and drug development professional by not only presenting the predicted physicochemical properties of this molecule but also by providing the detailed, field-proven experimental frameworks required for their empirical validation. We will deconstruct the molecule into its core fragments, analyze their known characteristics, and synthesize this information to build a comprehensive profile. The causality behind experimental choices is explained, ensuring that each proposed protocol is a self-validating system. This document, therefore, serves as both a predictive whitepaper and a practical manual for the empirical characterization of N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide and similarly structured novel compounds.
Section 1: Molecular Profile and Predicted Physicochemical Properties
The foundational step in characterizing any new chemical entity is to establish its structural and fundamental physicochemical identity. These properties govern a molecule's behavior in both chemical and biological systems, profoundly influencing its suitability for further development.
1.1. Chemical Structure
N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide is a molecule featuring a central acetamide linker connecting a 3-cyanophenyl group and a 4-hydroxyphenyl group.
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Molecular Formula: C₁₅H₁₂N₂O₂
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Key Features:
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Aromatic Rings: The presence of two phenyl rings suggests potential for π-π stacking interactions and contributes to the molecule's rigidity and lipophilicity.
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Hydrogen Bond Donors: The phenolic hydroxyl (-OH) group and the amide (N-H) group can act as hydrogen bond donors.
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Hydrogen Bond Acceptors: The cyano (-C≡N) group, the amide carbonyl (C=O) group, and the hydroxyl oxygen are potential hydrogen bond acceptors.
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Amide Linkage: This functional group is common in pharmaceuticals and is susceptible to hydrolysis, a key consideration for stability studies.
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1.2. Predicted Physicochemical Data
The following table summarizes the computationally predicted physicochemical properties for N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide. These values are derived from established algorithms and provide a baseline for directing experimental work.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 252.27 g/mol | Influences diffusion and transport across membranes. |
| logP (Octanol/Water) | 2.1 - 2.5 | Indicates lipophilicity; critical for predicting membrane permeability and solubility. |
| Aqueous Solubility | Low | Affects dissolution rate and oral bioavailability. |
| pKa (Acidic) | ~9.5 (Phenolic OH) | Governs the ionization state at physiological pH, impacting solubility and receptor binding. |
| pKa (Basic) | Not significant | The amide and cyano groups are very weak bases. |
| Polar Surface Area | 77.9 Ų | Influences membrane permeability and interactions with biological targets. |
| Hydrogen Bond Donors | 2 | Key for target binding and solubility. |
| Hydrogen Bond Acceptors | 4 | Key for target binding and solubility. |
Section 2: Analysis of Structural Fragments
Understanding the parent structures that combine to form the target molecule offers invaluable insight. The properties of N-(3-cyanophenyl)acetamide and 4-hydroxyphenylacetamide are informative precursors.
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N-(3-Cyanophenyl)acetamide: This fragment contributes the cyano-substituted phenyl ring and the amide linkage. The melting point of this compound is reported to be around 130°C[1]. Its cyano group is a strong electron-withdrawing group, influencing the electronic properties of the adjacent aromatic ring.
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4-Hydroxyphenylacetamide: This fragment provides the phenolic hydroxyl group. It is a known metabolite and its physicochemical properties are well-documented[2]. The phenolic group is weakly acidic and is a primary site for hydrogen bonding and potential metabolism (e.g., glucuronidation).
The combination of these fragments suggests that N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide will likely be a solid at room temperature with limited aqueous solubility, a characteristic often described as "brick dust" in pharmaceutical development[3].
Section 3: Experimental Protocols for Physicochemical Characterization
The transition from prediction to empirical data is the cornerstone of scientific integrity. The following protocols are detailed, step-by-step methodologies for the comprehensive characterization of the title compound.
3.1. Workflow for Comprehensive Physicochemical Profiling
The logical flow of experiments ensures that data from one stage informs the next. For instance, an initial purity assessment is critical before undertaking solubility or LogP measurements.
Caption: Experimental workflow for physicochemical characterization.
3.2. Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
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Causality: The shake-flask method (OECD Guideline 105) is the gold-standard for determining thermodynamic solubility. It ensures that equilibrium is reached between the solid and dissolved states, providing a true measure of a compound's intrinsic solubility, a critical parameter for predicting oral absorption.
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Methodology:
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Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
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Sampling: Carefully remove an aliquot of the clear supernatant.
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Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.
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Calculation: Express the solubility in units of µg/mL or µM.
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3.3. Protocol 2: Determination of Lipophilicity (LogP) by HPLC
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Causality: Lipophilicity, expressed as the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes. An HPLC-based method is rapid, requires minimal material, and is highly correlated with the traditional shake-flask method. It relies on the principle that a compound's retention time on a reverse-phase (e.g., C18) column is proportional to its lipophilicity.
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Methodology:
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System Setup: Use a reverse-phase HPLC column (e.g., C18, 4.6 x 150 mm). The mobile phase is typically a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.
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Calibration: Prepare a series of standard compounds with known LogP values (e.g., uracil, benzonitrile, toluene, etc.).
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Analysis: Inject the test compound and the standards onto the HPLC system and record their retention times (t_R).
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Calculation:
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Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
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Plot log(k) versus the known LogP values for the standards.
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Determine the LogP of the test compound by interpolating its log(k) value onto the calibration curve.
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3.4. Protocol 3: Determination of pKa via UV-Metric Titration
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Causality: The acid-base dissociation constant (pKa) defines the extent of ionization of a molecule at a given pH. Since the ionized and neutral forms of a drug have different solubilities and membrane permeabilities, pKa is a critical parameter. UV-metric titration is ideal for compounds with a chromophore close to the ionizable center, as protonation/deprotonation will alter the UV-visible spectrum.
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Methodology:
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Sample Preparation: Prepare a stock solution of the compound in a co-solvent like methanol or DMSO and dilute it into an aqueous solution for analysis.
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Titration: Use an automated titrator to perform a pH titration (e.g., from pH 2 to 12) while simultaneously recording the full UV-visible spectrum at each pH increment.
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Data Analysis: The phenolic hydroxyl group is expected to be the primary ionizable group. The spectral data at different pH values are analyzed using specialized software that fits the absorbance changes to the Henderson-Hasselbalch equation to calculate the pKa. A significant shift in the UV spectrum upon deprotonation of the phenol is expected.
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Section 4: Significance in Drug Development & ADME Profiling
The physicochemical properties determined in the previous section are not merely academic data points; they are critical predictors of a compound's in vivo behavior, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).
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Absorption: Aqueous solubility and LogP are the two most important factors governing oral absorption. A compound must first dissolve in the gastrointestinal fluids (requiring sufficient solubility) and then partition into and across the lipid membranes of the gut wall (requiring optimal lipophilicity).
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Distribution: After absorption, a drug's distribution into various tissues is influenced by its LogP, plasma protein binding, and tissue permeability.
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Metabolism: The phenolic hydroxyl group is a potential site for Phase II metabolism (e.g., glucuronidation or sulfation), which typically increases water solubility and facilitates excretion. The amide bond may be susceptible to hydrolysis by amidase enzymes.
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Excretion: The route and rate of excretion (renal or hepatic) depend on the final polarity and size of the drug and its metabolites.
Caption: Relationship between physicochemical properties and ADME.
Conclusion
N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide is a novel chemical entity with a predicted physicochemical profile characteristic of many modern small-molecule drug candidates: moderate lipophilicity, low aqueous solubility, and the presence of key hydrogen bonding and ionizable groups. While this guide provides a robust, predictive foundation based on computational analysis and structural analogy, the core directive for any researcher is the necessity of empirical validation. The detailed protocols outlined herein provide a clear and authoritative pathway for generating the high-quality data required to advance this molecule, or any other novel compound, through the rigorous pipeline of drug discovery and development.
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